Validated PAR4 Antagonist Activity in Human Platelets
This compound demonstrates a specific, quantifiable antagonistic effect on the human protease-activated receptor 4 (PAR4). In a flow cytometric assay measuring inhibition of activating peptide-induced PAC1 binding in human platelets, 3-(4-acetylpiperazin-1-yl)propanamide exhibited an IC50 of 406 nM [1]. This provides a defined potency benchmark that differentiates it from other PAR4 antagonists. For instance, the structurally distinct PAR4 antagonist ML354 (CID 752812) shows an IC50 of 140 nM in a related assay [2], while the more potent clinical candidate BMS-986120 has an IC50 of 9.5 nM in human blood [3]. The intermediate potency of 3-(4-acetylpiperazin-1-yl)propanamide positions it as a useful, less potent tool compound for specific experimental contexts where a more moderate PAR4 blockade is desirable.
| Evidence Dimension | PAR4 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 406 nM |
| Comparator Or Baseline | ML354: 140 nM; BMS-986120: 9.5 nM |
| Quantified Difference | 2.9-fold less potent than ML354; 42.7-fold less potent than BMS-986120 |
| Conditions | Human platelets, flow cytometry for PAC1 binding (target compound); various assay conditions for comparators. |
Why This Matters
Knowing the precise IC50 allows researchers to select an appropriate concentration range for in vitro studies and compare its potency to other PAR4 tool compounds.
- [1] BindingDB. (2018). Entry BDBM50199424 (CHEMBL3946410): Antagonist activity at PAR4 in human platelets. Retrieved April 18, 2026. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Bioassay Summary for AID 652253: PAR4 Antagonist ML354. Retrieved April 18, 2026. View Source
- [3] ApexBio Technology. (n.d.). BMS-986120 Datasheet: PAR4 Antagonist. Retrieved April 18, 2026. View Source
